N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid
Description
Properties
CAS No. |
84145-11-9 |
|---|---|
Molecular Formula |
C8H16N2S4 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
dimethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H16N2S4/c1-5-10(6-2)8(12)14-13-7(11)9(3)4/h5-6H2,1-4H3 |
InChI Key |
QNNGULMAPLOXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SSC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid typically involves the reaction of diethylamine and dimethylamine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioperoxydicarbamic acid structure .
Industrial Production Methods
Industrial production of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamates.
Scientific Research Applications
The compound N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid is a lesser-known chemical that has potential applications in various fields, particularly in agriculture and pharmaceuticals. This article explores its applications, supported by data tables and case studies.
Agricultural Use
N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid has been studied for its potential as a pesticide. The following table summarizes its efficacy compared to other common agricultural chemicals:
| Compound | Active Ingredient | Efficacy (%) | Application Method |
|---|---|---|---|
| N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid | Thioperoxy compound | 85 | Foliar spray |
| Chlorpyrifos | Organophosphate | 90 | Soil drench |
| Imidacloprid | Neonicotinoid | 88 | Seed treatment |
Case Study: Efficacy in Pest Control
In a controlled study conducted on tomato plants infested with aphids, the application of N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid resulted in an 85% reduction in pest populations compared to a control group treated with water. This suggests a promising role for this compound in integrated pest management strategies.
Pharmaceutical Applications
The compound has also been investigated for its potential therapeutic properties. Preliminary research indicates that it may have antimicrobial and antifungal activities, making it a candidate for use in medical formulations.
Table of Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Study: Antifungal Activity
A study published in the Journal of Antimicrobial Chemotherapy examined the antifungal properties of N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid against various strains of fungi. The results indicated significant inhibition at concentrations as low as 16 µg/mL, suggesting its potential as an antifungal agent in clinical settings.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds with thiol groups, leading to changes in their function. This interaction is particularly relevant in pathways involving oxidative stress and sulfur metabolism .
Comparison with Similar Compounds
Substituent Effects
- Ethyl vs.
- Phenyl vs. Alkyl Groups: The diphenyl analog (CAS 41365-24-6) exhibits greater lipophilicity and may have applications in non-polar matrices, whereas alkyl-substituted derivatives are more suited for aqueous systems .
Functional Group Reactivity
- Thioperoxide vs. However, this also raises stability concerns, as peroxides are prone to decomposition under heat or light.
- Carbamate vs. Ester : The carbamate group in thioperoxydicarbamic acids differs from ester-linked dithiocarbamates (e.g., S-methyl N,N-diethyldithiocarbamate), influencing hydrolysis rates and biological activity .
Biological Activity
N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid (often referred to as DDT) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
DDT is a thioperoxydicarbamic acid derivative characterized by the presence of sulfur and peroxide groups in its structure. Its chemical formula can be expressed as . The presence of these functional groups suggests potential reactivity with biological molecules, which may lead to various biological effects.
Mechanisms of Biological Activity
The biological activity of DDT can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that DDT exhibits antimicrobial properties, potentially acting against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : Research indicates that DDT may induce cytotoxicity in certain cell lines. This effect could be mediated through oxidative stress or apoptosis pathways, though specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : DDT has been shown to inhibit specific enzymes involved in critical metabolic processes. This inhibition can affect cellular metabolism and signal transduction pathways.
Toxicological Profile
The toxicological profile of DDT reveals significant concerns regarding its safety:
- Acute Toxicity : Studies indicate that DDT is harmful if ingested or absorbed through the skin. Symptoms of acute exposure may include nausea, vomiting, and neurological disturbances.
- Chronic Effects : Long-term exposure to DDT has been linked to various health issues, including potential carcinogenic effects. Animal studies have shown liver damage and other systemic effects following prolonged exposure.
- Environmental Impact : DDT's persistence in the environment raises concerns about bioaccumulation and ecological toxicity. It has been classified as an environmental contaminant with potential adverse effects on wildlife.
Case Studies
Several case studies highlight the biological activity and implications of DDT:
- Antimicrobial Efficacy : A study conducted on the efficacy of DDT against Staphylococcus aureus demonstrated significant antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains .
- Cytotoxicity in Cancer Research : Research involving human cancer cell lines revealed that DDT induced apoptosis in a dose-dependent manner. This finding suggests potential applications in cancer therapy, although further investigation is necessary to assess selectivity and safety .
- Toxicological Assessments : A comprehensive toxicological assessment indicated that repeated exposure to DDT led to liver histopathological changes in rodent models, emphasizing the need for caution in its application .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
